molecular formula C21H24N4O4S B2864563 (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide CAS No. 1012566-24-3

(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B2864563
CAS No.: 1012566-24-3
M. Wt: 428.51
InChI Key: ILSGXQYTFPPHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H24_{24}N4_{4}O4_{4}S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1012566-24-3

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an acetyl group and a methoxy group on the aniline moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activity. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Thiazole-based compounds are also recognized for their anticancer activities. Studies have reported that certain thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of key signaling pathways involved in tumor growth . The specific compound under discussion has not been extensively documented in this context; however, its structural similarities to known anticancer agents suggest a potential for similar activity.

The biological activity of thiazole derivatives often involves:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : Some thiazoles act as ligands for specific receptors, modulating cellular responses.
  • Oxidative Stress Induction : Certain derivatives can increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition zones against tested pathogens, highlighting their potential as new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, a series of thiazole derivatives were synthesized and tested for their anticancer properties using human cancer cell lines. The study found that specific modifications on the thiazole ring enhanced cytotoxicity against breast cancer cells. This suggests that this compound could be further developed as an anticancer drug candidate .

Properties

IUPAC Name

(Z)-3-[2-(N-acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-29-11-5-10-23-20(27)16(13-22)12-17-14-30-21(24-17)25(15(2)26)18-6-8-19(28-3)9-7-18/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,23,27)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSGXQYTFPPHAA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CSC(=N1)N(C2=CC=C(C=C2)OC)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C\C1=CSC(=N1)N(C2=CC=C(C=C2)OC)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.